Boc-D-Sec(pMeBzl)-OH
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Overview
Description
Boc-D-Sec(pMeBzl)-OH, also known as N-tert-butoxycarbonyl-D-selenocysteine(p-methylbenzyl) hydroxide, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Sec(pMeBzl)-OH typically involves the protection of the selenol group and the amino group. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The selenol group is then protected using a p-methylbenzyl group. The synthesis can be carried out under mild conditions to avoid the oxidation of the selenol group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Sec(pMeBzl)-OH can undergo various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.
Reduction: The seleninic acid can be reduced back to the selenol group.
Substitution: The p-methylbenzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Seleninic acid, selenoxide.
Reduction: Selenol group.
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
Boc-D-Sec(pMeBzl)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of selenoproteins and peptides containing selenocysteine.
Biology: Studied for its role in redox biology and antioxidant defense mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress and selenium deficiency.
Industry: Used in the development of selenium-containing compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-D-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins as selenocysteine. Selenocysteine is known as the 21st amino acid and is incorporated into selenoproteins, which play crucial roles in redox regulation and antioxidant defense. The molecular targets include various enzymes and proteins involved in redox biology.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Sec(pMeBzl)-OH: The L-isomer of Boc-D-Sec(pMeBzl)-OH.
Boc-D-Sec(OBzl)-OH: A derivative with a benzyl protecting group instead of p-methylbenzyl.
Boc-D-Sec(OMe)-OH: A derivative with a methoxy protecting group.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the p-methylbenzyl protecting group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in peptide synthesis and research.
Properties
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRDJVKMSGEAK-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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